molecular formula C20H21N7O3 B3209192 N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058234-76-6

N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B3209192
CAS No.: 1058234-76-6
M. Wt: 407.4 g/mol
InChI Key: SFRCCHCQQUXIFM-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a structurally complex molecule featuring a piperazine-carboxamide core linked to two distinct heterocyclic substituents: a 1,3-benzodioxolyl group and a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-20(21-14-3-4-15-16(11-14)30-12-29-15)26-9-7-25(8-10-26)18-6-5-17-22-23-19(13-1-2-13)27(17)24-18/h3-6,11,13H,1-2,7-10,12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRCCHCQQUXIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the triazolopyridazine moiety, and the piperazine carboxamide group. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the C-N bonds . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while reduction of the triazolopyridazine moiety can produce partially hydrogenated compounds .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of microtubule dynamics and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
Core Structure Piperazine-carboxamide Piperazine-carboxamide
Substituent 1 1,3-Benzodioxolyl 3-Chloro-5-(trifluoromethyl)pyridinyl
Substituent 2 3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine 3-Oxo-1,4-benzoxazinyl
Molecular Formula Not explicitly provided (estimated: ~C₁₉H₁₈N₆O₃) C₁₉H₁₇ClF₃N₅O₃
Molecular Weight Not explicitly provided (estimated: ~414 g/mol) 455.8 g/mol
Potential Targets CNS receptors, kinases Antimicrobial agents, enzyme inhibitors

Key Observations:

Substituent Effects :

  • The target compound’s 1,3-benzodioxolyl group is electronically distinct from the 3-oxo-1,4-benzoxazinyl group in the comparator. Benzodioxolyl systems are associated with serotoninergic activity (e.g., paroxetine analogues), whereas benzoxazinyl groups are more common in antimicrobial scaffolds .
  • The 3-cyclopropyl-triazolopyridazine substituent may enhance kinase-binding affinity compared to the comparator’s chloro-trifluoromethylpyridinyl group, which is often linked to metabolic stability and lipophilicity .

Physicochemical Properties :

  • The comparator’s trifluoromethyl and chloro groups likely increase its logP (lipophilicity) versus the target compound, impacting membrane permeability and bioavailability.

Methodological Considerations for Similarity Assessment

Compound similarity evaluations rely on molecular descriptors (e.g., fingerprints, 3D shape) and biological activity profiles . For the target compound:

  • Structural Similarity : The piperazine-carboxamide core aligns with kinase inhibitors and CNS drugs, but substituent divergence reduces Tanimoto similarity scores in fingerprint-based methods .

Research Findings and Implications

  • Target Compound : Predicted to exhibit dual activity (CNS modulation and kinase inhibition) based on hybrid pharmacophores.
  • Comparator (CAS: 866137-49-7) : Reported in antimicrobial and enzyme inhibition studies, highlighting the role of trifluoromethyl groups in enhancing metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

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